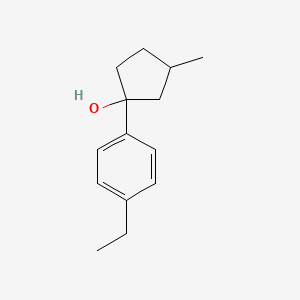![molecular formula C13H19NO2 B13242090 2-Amino-2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B13242090.png)
2-Amino-2-[4-(2-methylpropyl)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-[4-(2-methylpropyl)phenyl]propanoic acid is a compound of significant interest in various scientific fields It is structurally related to ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[4-(2-methylpropyl)phenyl]propanoic acid can be achieved through several methods. One common approach involves the reaction of pinonic acid with bromine in water, which yields 2-(4-methylphenyl)propanoic acid . This intermediate can then be further modified to introduce the amino group, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, chlorination, and neutralization, followed by purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-[4-(2-methylpropyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Applications De Recherche Scientifique
2-Amino-2-[4-(2-methylpropyl)phenyl]propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Research focuses on its potential as a pharmaceutical agent, particularly in the development of new NSAIDs.
Industry: It is utilized in the production of various chemical products and as a standard in analytical methods for quality control.
Mécanisme D'action
The mechanism of action of 2-Amino-2-[4-(2-methylpropyl)phenyl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. In particular, it may inhibit the cyclooxygenase (COX) enzyme, similar to ibuprofen, leading to reduced production of pro-inflammatory mediators . This inhibition results in anti-inflammatory and analgesic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: Structurally similar, ibuprofen is a well-known NSAID with anti-inflammatory and analgesic properties.
2-(4-Methylphenyl)propanoic acid: Another related compound, often used as an intermediate in the synthesis of various pharmaceuticals.
2-Hydroxyibuprofen: A derivative of ibuprofen with similar pharmacological properties.
Uniqueness
2-Amino-2-[4-(2-methylpropyl)phenyl]propanoic acid stands out due to its unique amino group, which allows for additional chemical modifications and potential biological activities. This structural feature distinguishes it from other similar compounds and expands its range of applications in research and industry.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
2-amino-2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-9(2)8-10-4-6-11(7-5-10)13(3,14)12(15)16/h4-7,9H,8,14H2,1-3H3,(H,15,16) |
Clé InChI |
NNPRIWDPKFSCHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine](/img/structure/B13242012.png)




![6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13242034.png)
![2-{[(Azetidin-3-yl)methyl]sulfanyl}pyrimidine](/img/structure/B13242039.png)
![2-{[1-(3,4-Dimethylphenyl)ethyl]amino}acetamide](/img/structure/B13242045.png)
![2-Bromo-6-{[(1-hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B13242046.png)
amine](/img/structure/B13242068.png)

![3-[Bis(3-aminopropyl)amino]propanoic acid](/img/structure/B13242074.png)

amine](/img/structure/B13242086.png)
